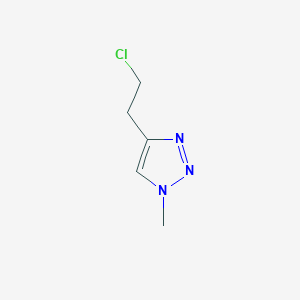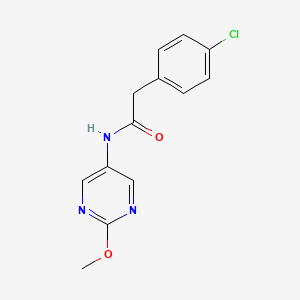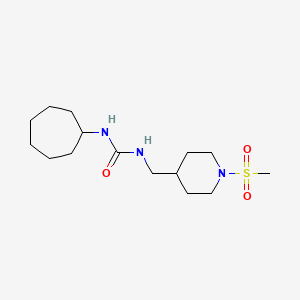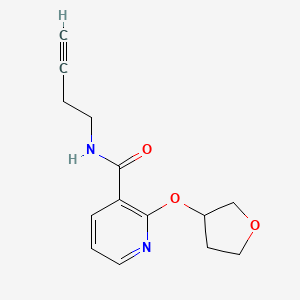![molecular formula C24H20BrN5O2 B2492325 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 384374-69-0](/img/structure/B2492325.png)
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multiple steps, including nitration, chlorination, alkylation, reduction, and substitution. For example, Lei et al. (2015) described a process starting from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through several steps to synthesize an important intermediate for PI3K/mTOR inhibitors (Lei et al., 2015). This method emphasizes the complexity and versatility of synthesizing bromo-nitro-quinazoline derivatives, which can serve as a foundation for synthesizing the specified compound.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline likely features interactions between the bromo- and nitro- substituents and the core quinazoline structure, affecting its reactivity and biological activity. Structure-activity relationships (SAR) studies, such as those conducted by Matsuno et al. (2002) on quinazoline derivatives, provide insights into how various substitutions on the quinazoline nucleus can influence pharmacological properties (Matsuno et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- A series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, including a compound related to 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline, demonstrated potential antimicrobial activity against various bacterial and fungal strains. The compounds were synthesized and confirmed through spectral and elemental analysis, highlighting their potential for treating bacterial and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).
Pharmacological Importance
- Compounds related to this compound are recognized for their pharmacological significance, exhibiting properties like anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of various oxoquinazoline derivatives and their pharmacological activities were investigated, indicating the chemical's potential in medical applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Intermediate in PI3K/mTOR Inhibitors
- The compound 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, related to this compound, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, crucial for cancer treatment and other diseases. The synthesis process and the significance of the compound in creating effective inhibitors were detailed, showcasing its importance in pharmaceutical research (Lei et al., 2015).
Antiviral Properties
- A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, which includes a similar structure to this compound, exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia viruses, indicating the compound's potential in antiviral therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Inhibition of PDGF Receptor Phosphorylation
- A related series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation effectively. This property is significant for treating cellular proliferative disorders and atherosclerosis, highlighting the potential therapeutic applications of the compound in managing various diseases (Matsuno et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It is likely that it interacts with its targets (potentially egfr and her2) in a manner similar to other quinazoline derivatives .
Biochemical Pathways
Based on the potential targets, it may influence pathways related to cell growth and proliferation, potentially having an impact on cancerous cells .
Result of Action
Given the potential targets, it may have an impact on cell growth and proliferation .
Eigenschaften
IUPAC Name |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDAZDSKGTHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)


![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)
